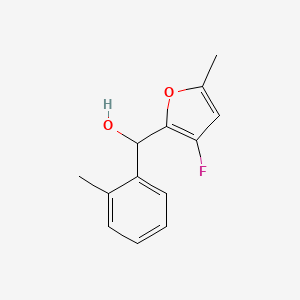

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol

Description

Properties

Molecular Formula |

C13H13FO2 |

|---|---|

Molecular Weight |

220.24 g/mol |

IUPAC Name |

(3-fluoro-5-methylfuran-2-yl)-(2-methylphenyl)methanol |

InChI |

InChI=1S/C13H13FO2/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3 |

InChI Key |

ZTOPGJBXKDIICY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2=C(C=C(O2)C)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluoro-5-methylfuran with o-tolylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where the fluorine atom or the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Key Structural Features and Properties of the target compound with two analogs:

Key Observations :

- Lipophilicity : The o-tolyl group in the target compound increases lipophilicity compared to the phenyl analog in , which may improve membrane permeability in biological systems.

- Electronic Modulation : Fluorine and methylthio groups exert contrasting electronic effects; fluorine is electron-withdrawing, while methylthio (in ) is electron-donating, altering acidity of the hydroxyl group.

Stability and Reactivity

- Thermal Stability: The furan ring’s electron-deficient nature (due to fluorine) reduces thermal stability compared to non-fluorinated analogs.

- Oxidative Sensitivity: The methanol group is prone to oxidation, necessitating stabilizers in formulations. The o-tolyl group may mitigate this via steric protection .

Biological Activity

The compound (3-Fluoro-5-methylfuran-2-yl)(o-tolyl)methanol represents a novel chemical entity with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and applications.

Chemical Structure and Properties

The compound features a furan ring substituted with a fluoro and methyl group, linked to an o-tolyl methanol moiety. Its structure can be represented as follows:

This unique structure may contribute to its biological properties, particularly in interactions with biological targets.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing furan derivatives have shown potent inhibition of cancer cell proliferation. In particular, the inhibition of L1210 mouse leukemia cells has been reported with IC(50) values in the nanomolar range for related furan compounds .

Case Study: Furan Derivatives

A study focusing on the synthesis and biological activity of novel furan derivatives found that these compounds effectively inhibited cell proliferation in various cancer cell lines. The mechanism was suggested to involve the disruption of nucleotide metabolism, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been documented. Methanolic extracts from plants containing similar structures demonstrated significant antibacterial activity against E. coli and S. aureus, indicating that the furan moiety may enhance bioactivity against pathogenic microorganisms .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis.

- Induction of Apoptosis : The structural characteristics may facilitate interactions with cellular pathways leading to programmed cell death.

Summary of Biological Activities

Detailed Case Studies

- Anticancer Activity : A series of haloethyl and piperidyl phosphoramidate analogues were synthesized, showing potent inhibition against L1210 cells, suggesting that structural modifications can enhance biological efficacy .

- Antimicrobial Studies : The methanol extract from plants containing furan derivatives exhibited high antibacterial activity, particularly against methicillin-resistant strains, highlighting the relevance of this compound in addressing antibiotic resistance issues .

Q & A

Q. Key Parameters :

- Temperature: 0–25°C for vinylation; 50–80°C for hydrogenation.

- Solvents: Tetrahydrofuran (THF) or diethyl ether for Grignard reactions; methanol/ethanol for reductions.

- Catalysts: Silica-supported cobalt nanoparticles improve hydrodeoxygenation efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.2–2.5 ppm (methyl group on furan), δ 4.5–5.0 ppm (methanol -OH, exchangeable), and δ 6.5–7.5 ppm (aromatic protons from o-tolyl).

- ¹³C NMR : Peaks near δ 160–165 ppm (fluorinated furan carbons) and δ 20–25 ppm (methyl groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with expected m/z (calculated: C₁₃H₁₃F O₂ → 234.09 g/mol).

- IR Spectroscopy : Stretch bands at ~3400 cm⁻¹ (-OH) and ~1600 cm⁻¹ (aromatic C=C) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹H NMR) for this compound?

Methodological Answer:

Contradictions may arise from solvent effects , hydrogen bonding , or conformational isomerism . Steps to address:

Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C, 50°C, and -20°C.

Deuterated Solvent Screening : Compare DMSO-d₆ (polar, promotes H-bonding) vs. CDCl₃ (non-polar).

Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Advanced: What mechanistic hypotheses explain the potential bioactivity (e.g., antimicrobial) of this compound, and how can they be tested?

Methodological Answer:

Hypothesized mechanisms include:

- Membrane Disruption : Fluorine and furan moieties may enhance lipophilicity, disrupting microbial membranes.

- Enzyme Inhibition : The o-tolyl group could interact with hydrophobic enzyme pockets.

Q. Testing Strategies :

- Microplate Assays : Measure minimum inhibitory concentration (MIC) against E. coli and S. aureus.

- Molecular Docking : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.